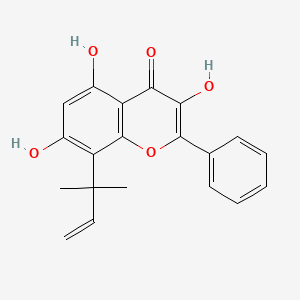

8-(1,1-Dimethylallyl)galangin

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H18O5 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

3,5,7-trihydroxy-8-(2-methylbut-3-en-2-yl)-2-phenylchromen-4-one |

InChI |

InChI=1S/C20H18O5/c1-4-20(2,3)15-13(22)10-12(21)14-16(23)17(24)18(25-19(14)15)11-8-6-5-7-9-11/h4-10,21-22,24H,1H2,2-3H3 |

InChI Key |

VEXSVXVQCSMKRX-UHFFFAOYSA-N |

SMILES |

CC(C)(C=C)C1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=CC=C3)O)O |

Canonical SMILES |

CC(C)(C=C)C1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=CC=C3)O)O |

Synonyms |

8-C-(1,1-dimethyl-2-propen-1-yl)-5,7-dihydroxyflavonol |

Origin of Product |

United States |

Occurrence, Isolation, and Phytochemical Analysis of 8 1,1 Dimethylallyl Galangin

Natural Plant Sources of 8-(1,1-Dimethylallyl)galangin

This prenylated flavonoid has been identified in a variety of plant species and is also a known constituent of certain types of propolis, a resinous mixture produced by honeybees.

Distribution in Specific Plant Species

This compound has been isolated from several plant families, indicating a diverse botanical distribution. Research has documented its presence in the following species:

Macaranga tanarius : This plant, a member of the Euphorbiaceae family, is a known source of various prenylated flavonoids. acs.orgnih.govresearchgate.net Studies have specifically identified this compound in its leaves and as a component of the raw material for Okinawan propolis. acs.orgresearchgate.net

Baccharis retusa : Belonging to the Asteraceae family, this plant has been a subject of phytochemical investigations that have revealed the presence of various flavonoids. nih.govmdpi.comresearchgate.netfrontiersin.org While specific mention of this compound is not always explicit, the genus is known for producing a range of similar compounds.

Helichrysum gymnocephalum : This species from the Asteraceae family is recognized for its essential oils and diverse chemical composition. mdpi.comnih.govresearchgate.netdntb.gov.uadergipark.org.tr Phytochemical analyses have pointed to the presence of various flavonoids and other phenolic compounds.

Alpinia galanga and Alpinia officinarum : These plants from the ginger family (Zingiberaceae) are well-known sources of the parent compound, galangin (B1674397). nih.govebi.ac.uksut.ac.thmdpi.com The potential for the presence of its derivatives, including the 8-(1,1-dimethylallyl) form, is an area of interest.

Identification in Propolis Extracts

Propolis, a resinous substance collected by honeybees from various plants, is a complex mixture of phytochemicals. nih.gov The chemical composition of propolis varies significantly depending on the geographical location and the available plant sources. nih.gov this compound has been identified as a constituent of certain types of propolis. For instance, Mexican propolis has been found to contain (7′′R)-8-[1-(4′-hydroxy-3′-methoxyphenyl)prop-2-en-1-yl]galangin, a structurally related compound. researchgate.net Okinawan propolis, which is derived from Macaranga tanarius, also contains prenylated flavonoids. nih.govresearchgate.net The presence of such compounds in propolis highlights the role of bees in concentrating bioactive molecules from their plant environment. google.com

Methodologies for Isolation and Purification

The extraction and purification of this compound from its natural sources involve a series of sophisticated chemical techniques designed to separate it from a complex mixture of other plant metabolites.

Chromatographic Techniques for Separation

Chromatography is the cornerstone of isolating pure compounds from natural extracts. A variety of chromatographic methods are employed, often in succession, to achieve the desired level of purity.

Column Chromatography (CC): This is a fundamental technique used for the initial fractionation of crude plant extracts. The extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and different compounds are separated based on their varying affinities for the stationary and mobile phases.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for the fine purification of compounds. nih.gov It utilizes high pressure to force the solvent through columns containing smaller particle sizes, leading to a more efficient separation. Reversed-phase columns, such as C18, are commonly used for separating flavonoids. nih.gov

Thin-Layer Chromatography (TLC): TLC is often used for monitoring the progress of separation and for identifying fractions containing the target compound. It provides a quick and simple way to analyze the composition of different fractions.

The isolation process typically begins with the extraction of plant material using a suitable solvent, such as methanol (B129727) or ethanol. nih.govmdpi.com The resulting crude extract is then subjected to a series of chromatographic steps to isolate the desired compound. researchgate.netmuni.czd-nb.info

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

Once a pure compound is isolated, its chemical structure must be elucidated. This is achieved through a combination of spectroscopic techniques that provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the structure of organic molecules. mdpi.commdpi.comresearchgate.net ¹H NMR provides information about the different types of protons in the molecule and their chemical environment, while ¹³C NMR provides information about the carbon skeleton. mdpi.com Two-dimensional NMR techniques, such as HSQC and HMBC, are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula. muni.cz Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. nih.gov

By combining the data from these spectroscopic methods, researchers can definitively identify and characterize the structure of this compound. nih.govmdpi.comclockss.org

Biosynthetic Pathways and Metabolic Engineering Perspectives

Proposed Biosynthetic Precursors and Enzymatic Steps

The biosynthesis of 8-(1,1-dimethylallyl)galangin originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism. The initial precursors are the aromatic amino acids phenylalanine or tyrosine, which are converted through a series of enzymatic reactions to form the core flavonoid structure. frontiersin.orgfrontiersin.org

The key steps leading to the galangin (B1674397) scaffold are:

Deamination: Phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL), or tyrosine is converted to p-coumaric acid by tyrosine ammonia-lyase (TAL). frontiersin.orginternationalscholarsjournals.com

Hydroxylation: Cinnamic acid is hydroxylated to p-coumaric acid by cinnamate-4-hydroxylase (C4H). frontiersin.org

Ligation: p-Coumaric acid is activated by ligation to Coenzyme A (CoA) to form p-coumaroyl-CoA, a reaction catalyzed by 4-coumarate:CoA ligase (4CL). frontiersin.org

Condensation: One molecule of p-coumaroyl-CoA condenses with three molecules of malonyl-CoA, derived from the acetate (B1210297) pathway, to form naringenin (B18129) chalcone (B49325). This crucial step is catalyzed by chalcone synthase (CHS). frontiersin.org

Isomerization: Naringenin chalcone is then isomerized to naringenin, a flavanone (B1672756), by chalcone isomerase (CHI). frontiersin.orginternationalscholarsjournals.com

From naringenin, the pathway to galangin involves further modifications. Although the precise sequence for galangin itself is less detailed in some sources, the formation of related flavonols suggests the involvement of enzymes such as flavanone 3-hydroxylase (F3H) to introduce a hydroxyl group at the 3-position, followed by flavonol synthase (FLS) to create the double bond in the C-ring, resulting in kaempferol (B1673270). Galangin, being 3,5,7-trihydroxyflavone, would require a specific hydroxylation pattern.

The final and defining step in the formation of this compound is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the C8 position of the galangin scaffold. DMAPP itself is synthesized through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. researchgate.netmdpi.com This prenylation step is catalyzed by a specific prenyltransferase.

Role of Prenyltransferases in Regioselective Alkylation

The addition of a prenyl group to the flavonoid core is a critical modification that often enhances the biological activity of the resulting compound. researchgate.netacs.org This reaction, a form of Friedel-Crafts alkylation, is catalyzed by a class of enzymes known as prenyltransferases (PTs). researchgate.net These enzymes are responsible for the regioselective attachment of prenyl groups from a donor molecule, typically dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP), to an acceptor molecule, in this case, galangin. researchgate.net

Plant aromatic prenyltransferases are often membrane-bound proteins and can exhibit high substrate and regioselectivity. researchgate.netacs.orgnih.gov The regioselectivity of these enzymes is crucial as the position of the prenyl group on the flavonoid skeleton significantly influences the compound's properties. In the case of this compound, a prenyltransferase specifically catalyzes the alkylation at the C8 position of the galangin A-ring. While specific prenyltransferases for galangin are not extensively characterized in all literature, studies on other flavonoids, such as naringenin, have identified enzymes like SfN8DT-1 from Sophora flavescens which catalyzes prenylation at the C8 position. nih.gov The mechanism of these enzymes involves the formation of a carbocation from DMAPP, which then attacks the electron-rich aromatic ring of the flavonoid. The enzyme's active site architecture dictates the specific position of this attack. researchgate.net

It's noteworthy that some fungal prenyltransferases have shown broader substrate specificity compared to their plant counterparts, making them attractive candidates for biotechnological applications. acs.orgacs.org These enzymes are often soluble, which can simplify their expression and use in heterologous systems. acs.org

Heterologous Expression Systems for Flavonoid Production

The low abundance of many valuable flavonoids in their native plant sources has driven the development of microbial "cell factories" for their production. researchgate.netbiotechrep.ir Heterologous expression, the process of expressing a gene or a set of genes in a host organism that does not naturally have them, has been successfully applied for flavonoid biosynthesis. internationalscholarsjournals.com The most commonly used microbial hosts for this purpose are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. frontiersin.orginternationalscholarsjournals.comresearchgate.net

Key considerations for establishing a heterologous production system for this compound include:

Host Strain Selection: E. coli is well-characterized and has a vast array of genetic tools available for manipulation. internationalscholarsjournals.com S. cerevisiae is a food-grade organism and is often better suited for expressing eukaryotic enzymes like those from plants, particularly membrane-bound P450s. frontiersin.orgresearchgate.net Other hosts like Pichia pastoris and Lactococcus lactis are also being explored. frontiersin.org

Pathway Reconstruction: The entire biosynthetic pathway, from the initial precursors to the final product, must be introduced into the host organism. This involves cloning and expressing all the necessary genes, such as PAL, C4H, 4CL, CHS, CHI, and the specific flavonol-modifying enzymes and the C8-prenyltransferase.

Precursor Supply: The production of flavonoids is often limited by the availability of the precursors, namely malonyl-CoA and the aromatic amino acids. frontiersin.orginternationalscholarsjournals.com Metabolic engineering strategies are often employed to increase the intracellular pools of these molecules. This can involve overexpressing key enzymes in the precursor pathways or knocking out competing pathways.

Enzyme Expression and Functionality: Ensuring the proper expression and functionality of plant enzymes in a microbial host can be challenging, especially for membrane-bound enzymes like some prenyltransferases and P450s. frontiersin.orgfrontiersin.org Codon optimization and the use of fusion tags are common strategies to improve protein expression and stability. biotechrep.ir

Process Optimization: Fermentation conditions, such as media composition, temperature, and pH, need to be optimized to maximize product yield. mdpi.com The potential toxicity of the produced flavonoid to the host organism must also be considered and addressed. internationalscholarsjournals.com

Synthetic Methodologies and Chemical Derivatization of 8 1,1 Dimethylallyl Galangin

Regioselective Synthesis Strategies

The precise introduction of the 1,1-dimethylallyl group at the C-8 position of the galangin (B1674397) scaffold is a key challenge in the synthesis of 8-(1,1-dimethylallyl)galangin. Researchers have employed several regioselective strategies to achieve this, with Claisen and sigmatropic rearrangements, as well as O- and C-prenylation techniques, being the most prominent.

Claisen and Sigmatropic Rearrangement Approaches

The Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement, is a powerful tool for forming carbon-carbon bonds and has been successfully applied to the synthesis of C-prenylated flavonoids. mdpi.comsethanandramjaipuriacollege.in In the context of this compound synthesis, the general approach involves the initial O-prenylation of galangin to form a 7-O-prenyl ether derivative. Subsequent thermal or Lewis acid-catalyzed rearrangement of this ether leads to the migration of the prenyl group to the C-8 position of the A ring. tandfonline.comsemanticscholar.org

A notable method involves the thermal rearrangement of 7-(3,3-dimethylallyl)-3-methylgalangin in a mixture of refluxing acetic anhydride (B1165640) and anhydrous fused sodium acetate (B1210297). tandfonline.com This process yields 8-(1,1-dimethylallyl)-3-methylgalangin (B1240093) as the major product. tandfonline.com The reaction proceeds through a sigmatropic rearrangement, where the 3,3-dimethylallyl group attached to the oxygen at C-7 rearranges to the C-8 position, followed by an isomerization to the more stable 1,1-dimethylallyl group. A similar strategy has been employed for the synthesis of 8-(1,1-dimethylallyl)chrysin. tandfonline.com

Challenges in these rearrangement reactions include controlling the regioselectivity, as the competing C-6 alkylated product can also be formed. tandfonline.com The choice of solvent and reaction conditions can significantly influence the ratio of the C-8 to C-6 isomers. nih.gov For instance, the use of specific catalysts like Eu(fod)₃ has been explored to enhance the para-rearrangement (to C-8) over the ortho-rearrangement (to C-6). semanticscholar.org

O-Prenylation and C-Prenylation Techniques

O-prenylation is the initial and crucial step in the Claisen rearrangement-based synthesis of this compound. This typically involves the reaction of galangin with a prenylating agent, such as prenyl bromide, in the presence of a base. nih.gov The hydroxyl group at the C-7 position is generally the most reactive and is preferentially prenylated under controlled conditions. mdpi.com

Direct C-prenylation of the flavonoid nucleus is an alternative strategy, though it often presents challenges in controlling regioselectivity. C-prenylation can occur at various positions on the flavonoid scaffold, primarily at C-6 and C-8 on the A ring. muni.czgoogle.com The reaction of galangin with prenyl bromide in the presence of a strong base in an aqueous medium has been reported to yield 8-(3,3-dimethylallyl)galangin, which can then be isomerized to the desired this compound. nih.gov

Enzymatic approaches using prenyltransferases are also emerging as a promising method for the regioselective prenylation of flavonoids. mdpi.comnih.gov These biocatalysts can offer high specificity for certain positions on the flavonoid scaffold, potentially providing a more direct and efficient route to compounds like this compound. nih.gov

Design and Synthesis of this compound Analogs

The synthesis of analogs of this compound is driven by the need to understand how structural modifications influence its biological activities. These modifications typically focus on the flavone (B191248) scaffold itself or involve the introduction of various substituents at different positions.

Modifications on the Flavone Scaffold

For example, the synthesis of analogs often starts with different flavonoid precursors, such as chrysin (B1683763) or kaempferol (B1673270), which possess different hydroxylation patterns on the A and B rings. tandfonline.commdpi.com The introduction or removal of hydroxyl groups can impact the compound's polarity and its ability to interact with biological targets. acs.org Furthermore, the synthesis of related structures like flavanones and dihydroflavonols allows for the exploration of how the oxidation state of the C ring affects activity. conicet.gov.ar

Introduction of Diverse Substituents

The introduction of a variety of substituents onto the this compound framework is a common strategy to create a library of analogs for biological screening. These substituents can be introduced at various positions on the A, B, and C rings.

Alkylation and Alkoxylation: The introduction of alkyl or alkoxy groups, particularly at the hydroxyl positions, can modify the lipophilicity and steric properties of the molecule. mdpi.com For instance, the methylation of the 3-hydroxyl group in galangin has been shown to be a key step in the synthesis of some derivatives. tandfonline.com The synthesis of various 7-O-alkylated derivatives of flavonoids has also been explored to enhance their biological effects. mdpi.com

Halogenation: The incorporation of halogen atoms, such as chlorine, can alter the electronic properties and metabolic stability of the flavonoid. reading.ac.uk

Nitrogen-containing Groups: The introduction of nitrogen-containing functional groups or heterocyclic rings, often through Mannich reactions at the C-8 position, can introduce basic centers and potential new interaction points with biological targets. mdpi.com

Modifications of the Prenyl Group: While the 1,1-dimethylallyl group is a key feature, analogs with other prenyl-type substituents, such as geranyl or farnesyl groups, can also be synthesized to explore the impact of the side chain's length and structure. mdpi.com

The synthesis of these diverse analogs allows for a systematic investigation of the structure-activity relationship, providing valuable insights for the design of more potent and selective derivatives of this compound.

Structure Activity Relationship Sar Studies of 8 1,1 Dimethylallyl Galangin and Its Derivatives

Impact of the 1,1-Dimethylallyl Moiety on Biological Interactions

The addition of a lipophilic prenyl group, such as the 1,1-dimethylallyl moiety, to the galangin (B1674397) structure is a critical modification that often enhances biological activity. This enhancement is largely attributed to increased hydrophobicity, which can improve membrane permeability and strengthen interactions with hydrophobic pockets within target proteins.

Research into the effects of prenylation on the flavonoid scaffold has demonstrated that these modifications can significantly boost affinity for biological targets like P-glycoprotein (P-gp), a key protein in multidrug resistance. asm.orgnih.govresearchgate.net In studies involving the nucleotide-binding domain (NBD) of P-gp, the introduction of a dimethylallyl (DMA) group at position 8 of galangin markedly increases binding affinity compared to the unsubstituted parent compound. asm.orgnih.gov

Specifically, the 1,1-dimethylallyl isomer (also known as a reversed prenyl group) has been shown to be particularly effective. When compared to the more common 3,3-dimethylallyl (prenyl) substituent, the 1,1-DMA group often confers a greater increase in binding affinity and biological efficacy. asm.orgnih.govresearchgate.net For instance, in both galangin and chrysin (B1683763) derivatives, the 1,1-DMA substitution resulted in a more potent sensitization of multidrug-resistant cells to chemotherapy drugs than the 3,3-DMA substitution. nih.gov This suggests that the specific orientation and branching of the five-carbon side chain are crucial for optimal interaction with the target site. The 1,1-DMA group's structure may allow for a more favorable fit or stronger hydrophobic interactions within the binding pocket.

The table below presents data on the binding affinity of galangin and its derivatives to the Leishmania NBD2 domain, illustrating the impact of the 1,1-dimethylallyl group.

| Compound | Dissociation Constant (Kd) (μM ± SD) | Maximal Quenching (%) ± SD |

|---|---|---|

| Galangin | 9.2 ± 1.0 | 75.9 ± 3.9 |

| 8-(3,3-Dimethylallyl)galangin | 0.62 ± 0.24 | 80.0 ± 6.4 |

| 8-(1,1-Dimethylallyl)galangin | 0.34 ± 0.09 | 85.0 ± 4.0 |

Table 1: Binding affinities of galangin derivatives to Leishmania NBD2, showing the enhanced affinity with prenylation, particularly the 1,1-dimethylallyl group. nih.gov

Influence of Positional Isomerism (e.g., 8- vs. 6-prenylation)

The position of the prenyl substituent on the flavonoid's A-ring is another critical factor governing its biological activity. Prenylation of flavonoids in nature and in synthetic derivatives most commonly occurs at the C-6 and/or C-8 positions. muni.cz SAR studies consistently show that the specific location of this hydrophobic group can lead to significant differences in biological effect.

In the context of P-gp modulation, substitution at the C-8 position is generally more effective than at the C-6 position. asm.orgresearchgate.net For dehydrosilybin (DHS), a related flavonoid, the addition of a dimethylallyl group at position 8 resulted in a higher binding affinity for the Leishmania NBD2 domain compared to substitution at position 6. asm.org This finding suggests that the C-8 position offers a more spatially or electrostatically favorable location for the hydrophobic side chain to interact with the target protein. This preference for the C-8 position has been observed across different hydrophobic substituents, including both prenyl and geranyl groups. asm.orgresearchgate.net

The table below compares the binding affinities of DHS derivatives with substituents at the 6- and 8-positions.

| DHS Derivative | Dissociation Constant (Kd) (μM ± SD) | Maximal Quenching (%) ± SD |

|---|---|---|

| 6-(3,3-Dimethylallyl)-DHS | 0.27 ± 0.05 | 76.1 ± 2.4 |

| 8-(3,3-Dimethylallyl)-DHS | 0.11 ± 0.02 | 76.1 ± 1.7 |

| 6-Geranyl-DHS | 0.67 ± 0.06 | 56.7 ± 1.4 |

| 8-Geranyl-DHS | 0.31 ± 0.05 | 72.0 ± 2.2 |

Table 2: Effects of positional isomerism on the binding affinity of prenylated dehydrosilybin (DHS) derivatives to Leishmania NBD2. asm.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com These models use mathematical equations to predict the activity of new compounds based on physicochemical properties, known as descriptors. mdpi.comnih.gov

For flavonoid derivatives targeting P-gp, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been employed to understand the structural requirements for potent inhibition. biochempress.com In a CoMFA study on flavone (B191248) inhibitors of the P-gp NBD2 domain, the model revealed that steric and electrostatic fields are key determinants of binding affinity. biochempress.com

The analysis showed that sterically favorable regions (where bulkier groups increase activity) are located near the C-6 and C-8 positions of the A-ring. biochempress.com This aligns perfectly with experimental data showing that active compounds, including this compound, possess bulky substituents like dimethylallyl or prenyl groups at these positions. biochempress.com The model indicates that the size and shape of the substituent at C-8 are critical for productive interactions. Furthermore, the model identified electrostatically favored regions near positions C-3, C-6, and C-7, highlighting the importance of specific electronic properties for activity. biochempress.com Such QSAR models are valuable tools for rationalizing observed SAR data and for guiding the design of new, more potent analogues. mdpi.com

Computational Chemistry Approaches for SAR Elucidation

Beyond QSAR, a range of computational chemistry methods are used to elucidate the SAR of complex molecules like this compound. These approaches provide insights at the atomic level into how the compound interacts with its biological target.

Molecular docking is a primary tool used to predict the binding mode and affinity of a ligand within the active site of a protein. For flavonoid inhibitors of P-gp, docking studies have been used to visualize how derivatives like this compound fit into the nucleotide-binding domain. biochempress.com These simulations can reveal specific hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex, explaining why certain isomers or substitution patterns are favored. For example, docking can help rationalize the superior activity of the 8-substituted isomers by showing a more favorable fit and a greater number of stabilizing interactions compared to 6-substituted isomers. biochempress.com

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data to construct a detailed article on the chemical compound “this compound” that adheres to the requested outline.

The majority of preclinical research on anti-oncogenic activities, including the inhibition of cancer cell proliferation, induction of apoptosis, and anti-metastatic effects, has been conducted on its parent compound, galangin .

While “this compound,” also known as 8-prenylgalangin, is identified in chemical databases and has been isolated from natural sources like Macaranga kurzii and detected in fractions of Tragopogon dubius roots, detailed mechanistic studies on its specific biological activities in cancer models are not available in the public domain. academicjournals.orgnih.gov One study noted that a plant fraction containing this compound, among many other compounds, exhibited antiproliferative and apoptotic effects; however, these activities cannot be attributed to this single compound. nih.gov

Consequently, a scientifically accurate article focusing solely on “this compound” with detailed subsections on caspase activation, mitochondrial membrane potential modulation, BAX regulation, and anti-angiogenic effects cannot be generated at this time due to the lack of specific research findings. Extensive data is available for the parent flavonoid, galangin, which has demonstrated significant activity across all the requested areas of investigation.

Mechanistic Investigations of Biological Activities in Preclinical Models

Anti-Oncogenic Activities and Molecular Mechanisms

Anti-Metastatic and Anti-Angiogenic Effects

Modulation of Focal Adhesion Kinase (FAK) Signaling

Focal adhesion kinase (FAK) is a cytoplasmic tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, adhesion, and invasion. ebi.ac.uk Studies have identified FAK as a promising therapeutic target in certain cancers, such as melanoma. ebi.ac.uk The parent compound, galangin (B1674397), has been shown to suppress the transcription of the FAK gene, suggesting that FAK expression is a potential target of its biological activity. ebi.ac.uk

In preclinical models using B16F10 melanoma cells, galangin demonstrated an ability to inhibit metastasis both in vitro and in vivo. ebi.ac.uk This anti-metastatic function is supported by findings that galangin can inhibit the formation of tumor colonies in the lung tissue of C57BL/6J mice. ebi.ac.uk Immunochemical analyses further revealed that galangin treatment decreased FAK expression in vivo. ebi.ac.uk These findings highlight the role of FAK as a valid therapeutic target and suggest that its modulation by compounds like galangin and its derivatives could be a key mechanism in their anti-cancer effects. ebi.ac.uk FAK signaling is initiated by its autophosphorylation at Tyr-397, which creates a binding site for Src family kinases, leading to a cascade of phosphorylation events that regulate cell motility and survival. nih.govnih.gov

Inhibition of Migration and Invasion

The metastatic spread of cancer cells is a primary contributor to mortality in cancer patients. This process involves the migration and invasion of tumor cells to distant sites. Several studies have investigated the potential of flavonoids to inhibit these processes. For instance, the flavonoid derivative GL-V9 has been shown to suppress the viability, migration, and invasion of colorectal cancer (CRC) cells in a concentration-dependent manner. jcancer.org This inhibition is linked to the downregulation of matrix metalloproteinase-2 (MMP-2) and MMP-9, which are key enzymes in the degradation of the extracellular matrix, a critical step in tumor invasion. jcancer.org

Similarly, the flavonoid apigenin (B1666066) has demonstrated inhibitory effects on the migration of cholangiocarcinoma cells. mdpi.com Research on the parent compound, galangin, has shown that it can hinder cell spread, adhesion, and motility in B16F10 melanoma cells, which is associated with a reduction in both FAK mRNA and protein levels in a dose-dependent manner. sci-hub.se This suggests that the inhibition of migration and invasion by these flavonoids is mediated, at least in part, through the modulation of key signaling pathways and protein expression involved in cell movement.

Specific Molecular Targets and Signaling Pathways

Cytochrome P450 (CYP1A1) Inhibition

Cytochrome P450 1A1 (CYP1A1) is a phase I enzyme involved in the metabolic activation of various procarcinogens, such as polycyclic aromatic hydrocarbons (PAHs). oncotarget.com The parent compound, galangin, has been identified as a potent inhibitor of CYP1A1 activity. nih.govchemsrc.com In studies using MCF-7 human breast carcinoma cells, galangin was shown to inhibit the metabolism of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) and the formation of DMBA-DNA adducts. nih.govchemsrc.com

Kinetic analysis revealed that galangin inhibits CYP1A1 activity in a noncompetitive manner. nih.govchemsrc.com While galangin can increase the mRNA levels of CYP1A1, suggesting it may act as an agonist of the aryl hydrocarbon receptor (AhR), it also inhibits the induction of CYP1A1 mRNA by carcinogens like DMBA and 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govchemsrc.com This dual activity points to a complex regulatory role. The inhibition of CYP1A1 is considered a key mechanism in the chemopreventive potential of galangin. nih.govmdpi.com

Table 1: Effect of Galangin on CYP1A1 Activity and Expression

| Cell Line | Treatment | Effect on CYP1A1 Activity | Effect on CYP1A1 mRNA | Reference |

|---|---|---|---|---|

| MCF-7 | Galangin | Potent, dose-dependent inhibition | Increased basal levels | nih.govchemsrc.com |

Aryl Hydrocarbon Receptor (AhR) Modulation

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including CYP1A1. mdpi.comfrontiersin.org Flavonoids are a major class of naturally occurring AhR ligands found in the human diet. mdpi.com The parent compound, galangin, has been shown to act as both an agonist and an antagonist of the AhR. nih.govchemsrc.com

Galangin's agonistic activity is demonstrated by its ability to increase the expression of CYP1A1 mRNA. nih.govchemsrc.com However, it also antagonizes the effects of potent AhR activators like TCDD and DMBA, inhibiting their ability to induce CYP1A1 expression. nih.govchemsrc.com This dual modulatory role suggests that galangin can interfere with the toxicological effects of certain environmental pollutants mediated through the AhR pathway. The modulation of AhR signaling by flavonoids is complex and can be tissue- and species-specific. mdpi.com

PI3K/AKT/NF-κB Pathway Regulation

The PI3K/AKT/NF-κB signaling pathway is a critical regulator of cell proliferation, survival, and inflammation, and its dysregulation is frequently observed in cancer. nih.govmedsci.org The parent compound, galangin, has been shown to modulate this pathway in various cancer models. In laryngeal cancer cells, galangin was found to counter cell proliferation by inducing apoptosis and modulating the PI3K/AKT/NF-κB pathway. sci-hub.se

Furthermore, galangin has been reported to suppress the activation of PI3K/AKT, which in turn affects the activation of mTOR, a downstream effector involved in cell growth and proliferation. sci-hub.se In renal carcinoma cells, galangin has been observed to repress the expression of the anti-apoptotic protein BCL-2 by inhibiting the activation of NF-κB. sci-hub.se This suggests that the regulation of the PI3K/AKT/NF-κB pathway is a significant mechanism through which galangin exerts its anti-cancer effects. The combination of apigenin with cisplatin (B142131) has been shown to inhibit PI3K and Akt phosphorylation and NF-κB protein expression in prostate cancer stem cells. mdpi.com

Table 2: Preclinical Effects of Galangin on the PI3K/AKT/NF-κB Pathway

| Cancer Type | Effect | Mechanism | Reference |

|---|---|---|---|

| Laryngeal Cancer | Inhibition of proliferation, induction of apoptosis | Modulation of PI3K/AKT/NF-κB | sci-hub.se |

Nrf-2 Pathway Modulation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response by regulating the expression of various detoxification and antioxidant genes. msjonline.orgnih.gov Modulation of the Nrf2 pathway is a key strategy for cancer chemoprevention.

The parent compound, galangin, has been identified as an inhibitor of Nrf2. sci-hub.se This inhibition leads to a decrease in the expression of glyoxalase-1, an enzyme involved in the detoxification of methylglyoxal (B44143) (MG). sci-hub.se The resulting accumulation of MG and reactive oxygen species (ROS) can promote cell death and suppress the metastatic potential of cancer cells. sci-hub.se This suggests that by modulating the Nrf2 pathway, galangin can enhance oxidative stress within cancer cells, contributing to its anti-tumor activity. Numerous flavonoids are known to activate the Nrf2 pathway, which can alleviate cisplatin-induced renal damage. mdpi.com

STAT3 Pathway Interaction

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is frequently observed in various cancers. mdpi.com Preclinical studies have demonstrated that galangin can significantly modulate this pathway.

In human gastric cancer MGC-803 cells, galangin has been shown to inactivate the JAK2/STAT3 pathway, leading to a decrease in the phosphorylation of both JAK2 and STAT3. nih.govfrontiersin.org This inactivation was associated with suppressed cancer cell proliferation and the induction of apoptosis. nih.govfrontiersin.org Overexpression of STAT3 in these cells counteracted the anti-proliferative and pro-apoptotic effects of galangin, confirming that the compound's anticancer activity is mediated, at least in part, through the STAT3 axis. frontiersin.org Furthermore, in a study on human lung cancer cells, the combination of galangin with cisplatin was found to suppress p-STAT3 levels, contributing to a synergistic inhibition of tumor growth in mouse xenograft models. sci-hub.se These findings suggest that galangin interferes with key signaling nodes that are crucial for tumor progression. nih.govsci-hub.se

| Model System | Key Findings | Reference |

| MGC-803 Gastric Cancer Cells | Galangin significantly inactivated the JAK2/STAT3 pathway. | nih.govfrontiersin.org |

| MGC-803 Gastric Cancer Cells | STAT3 overexpression abrogated galangin-induced proliferation inhibition and apoptosis. | frontiersin.org |

| Human Lung Cancer Cells (A549) | Combination with cisplatin suppressed p-STAT3/p65 levels. | sci-hub.se |

| Mouse Xenograft Model | Combined treatment (galangin and cisplatin) synergistically inhibited tumor growth. | sci-hub.se |

Anti-Inflammatory Properties and Cellular Pathways

Inflammation is a complex biological response implicated in numerous chronic diseases. The parent compound galangin has demonstrated significant anti-inflammatory properties by modulating key cellular pathways involved in the inflammatory cascade. nih.gov

Suppression of Inflammatory Mediators (e.g., IL-1β, TNF-α)

Pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) are central to initiating and sustaining inflammatory responses. Galangin has been shown to effectively suppress the production and levels of these mediators in various preclinical models.

In mouse models of collagen-induced arthritis, administration of galangin led to a significant reduction in the serum concentrations of IL-1β and TNF-α. ebi.ac.uknih.gov Similarly, in models of neuroinflammation, galangin treatment decreased the levels of these cytokines. nih.govepain.org Studies on cyclophosphamide-induced hepatotoxicity also revealed that galangin could suppress the hepatic gene expression and serum levels of TNF-α and IL-1β. mdpi.com This suppression of key inflammatory mediators underscores the potent anti-inflammatory potential of the galangin scaffold. nih.govmdpi.com

Inhibition of p38 Mitogen-Activated Protein Kinases (MAPK)

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that responds to stress stimuli, including inflammatory cytokines, and plays a key role in regulating inflammation. mdpi.comnih.gov Research has identified this pathway as a target for galangin.

In studies involving bone marrow-derived macrophages, galangin was found to suppress the RANKL-induced phosphorylation of p38 MAPK. ebi.ac.uknih.gov This inhibition is significant as the p38 MAPK pathway is involved in osteoclastogenesis, a process linked to bone destruction in inflammatory conditions like rheumatoid arthritis. nih.gov By inhibiting p38 MAPK activation, galangin disrupts the downstream signaling that leads to the expression of factors necessary for osteoclast formation. ebi.ac.uknih.gov

Nuclear Factor-Kappa B (NF-κB) Signaling Attenuation

The Nuclear Factor-Kappa B (NF-κB) signaling pathway is a master regulator of inflammation, controlling the gene expression of numerous pro-inflammatory cytokines, chemokines, and enzymes. frontiersin.orgmdpi.com Attenuation of this pathway is a key mechanism behind the anti-inflammatory effects of many natural compounds, including galangin.

Galangin has been repeatedly shown to inhibit the activation of NF-κB. ebi.ac.uknih.gov In preclinical models of arthritis, galangin suppressed RANKL-induced NF-κB phosphorylation. nih.gov In models of liver injury, it prevented NF-κB phosphorylation, which in turn suppressed the expression of its downstream targets, including iNOS, COX-2, TNF-α, and IL-1β. mdpi.com Molecular modeling studies further suggest that galangin may directly interact with the NF-κB-DNA complex, thereby restraining NF-κB-dependent gene expression. mdpi.com This multifaceted inhibition of the NF-κB pathway is central to galangin's ability to control inflammatory responses. nih.govmdpi.com

Nod-Like Receptor Protein 3 (NLRP3) Pathway Modulation

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of the pro-inflammatory cytokines IL-1β and IL-18, playing a critical role in innate immunity and various inflammatory diseases. nih.govmdpi.comdovepress.com While direct evidence for 8-(1,1-Dimethylallyl)galangin is unavailable, studies on its parent compound and other flavonoids indicate a modulatory role on this pathway.

In a rat model of lipopolysaccharide-induced neuroinflammation, galangin was found to inhibit the TLR4/NLRP3 inflammasome. nih.gov Research on other flavonoids, such as apigenin, has shown they can suppress NLRP3 inflammasome activation by inhibiting the oligomerization of the adaptor protein ASC. researchgate.net The activation of the NLRP3 inflammasome involves a two-step process, often initiated by a priming signal that upregulates NLRP3 and pro-IL-1β transcription, a step frequently dependent on NF-κB. dovepress.commdpi.com Given galangin's ability to inhibit NF-κB, it is plausible that its modulation of the NLRP3 inflammasome occurs at least partially through the suppression of this initial priming step.

| Pathway/Mediator | Effect of Galangin | Preclinical Model System | Reference |

| Inflammatory Mediators | Decreased IL-1β & TNF-α | Collagen-Induced Arthritis (Mouse) | ebi.ac.uknih.gov |

| Decreased IL-1β & TNF-α | LPS-Induced Neuroinflammation (Rat) | nih.govepain.org | |

| Decreased IL-1β & TNF-α | Cyclophosphamide-Induced Hepatotoxicity (Rat) | mdpi.com | |

| p38 MAPK | Suppressed RANKL-induced phosphorylation | Bone Marrow-Derived Macrophages | ebi.ac.uknih.gov |

| NF-κB Signaling | Suppressed RANKL-induced phosphorylation | Bone Marrow-Derived Macrophages | nih.gov |

| Attenuated NF-κB p65 activation | Human Dermal Fibroblasts | nih.gov | |

| Inhibited NF-κB phosphorylation | Cyclophosphamide-Induced Hepatotoxicity (Rat) | mdpi.com | |

| NLRP3 Inflammasome | Inhibited TLR4/NLRP3 inflammasome | LPS-Induced Neuroinflammation (Rat) | nih.gov |

Antioxidant Activity and Oxidative Stress Mitigation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in many diseases. Galangin is recognized as a potent antioxidant agent. nih.govnih.gov The presence of a prenyl group, as in this compound, is often associated with enhanced biological, including antioxidant, activity. evitachem.com

In a rat model of cerebral ischemia, galangin treatment was shown to mitigate oxidative stress by significantly enhancing the activities of key antioxidant enzymes, including catalase, glutathione (B108866) peroxidase, and superoxide (B77818) dismutase. nih.govnih.gov Concurrently, it decreased the levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov Similar protective effects were observed in models of hepatotoxicity, where galangin boosted antioxidant defenses, suppressed oxidative DNA damage, and reduced ROS and nitric oxide levels. mdpi.com

A key mechanism underlying these effects appears to be the activation of the Nrf2/HO-1 signaling pathway. mdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. mdpi.com Studies show that galangin can upregulate the expression of Nrf2 and its target gene, Heme Oxygenase-1 (HO-1), thereby bolstering the cell's intrinsic antioxidant capacity and mitigating oxidative damage. mdpi.commdpi.com

Free Radical Scavenging Mechanisms

Antimicrobial Efficacy and Mechanisms of Action

The antimicrobial properties of flavonoids are of significant interest, especially with the rise of antibiotic-resistant pathogens.

The parent compound, galangin, has demonstrated antibacterial activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.govtandfonline.com The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy, representing the lowest concentration of a compound that inhibits visible bacterial growth. nih.govfrontiersin.org For galangin, MIC values against S. aureus have been reported to be around 50 µg/ml. nih.gov Interestingly, there appears to be no cross-resistance between galangin and 4-quinolone antibiotics, suggesting different mechanisms of action. nih.gov One proposed mechanism for galangin's antibacterial effect involves the inhibition of topoisomerase IV, a bacterial enzyme crucial for DNA replication. nih.gov Another observed effect is the aggregation of bacterial cells, which may indicate that the cytoplasmic membrane is a target site. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Galangin against Staphylococcus aureus

| Bacterial Strain | Resistance Profile | MIC (µg/mL) |

|---|---|---|

| 4-quinolone resistant S. aureus (16 strains) | High-level norfloxacin (B1679917) resistance | ~50 |

| 4-quinolone resistant S. aureus (1 strain) | Altered GrlB subunit of topoisomerase IV | <50 |

Data sourced from a study assessing the antibacterial activity of galangin against 4-quinolone resistant strains of S. aureus. nih.gov

Flavonoids, including galangin, have also been investigated for their antifungal properties. encyclopedia.pub Propolis, a resinous mixture produced by honeybees, contains galangin and has shown activity against various fungi, including dermatophytes and Candida species. encyclopedia.pub The antifungal efficacy is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the agent that prevents visible fungal growth. nih.govnih.gov For instance, galangin has shown potential antifungal activity against Trichophyton rubrum, a common cause of dermatophytosis, with a reported MIC of 1000 µg/mL. encyclopedia.pub The mechanisms underlying the antifungal action of flavonoids can include the induction of ROS accumulation in mitochondria, leading to decreased membrane potential and reduced ATP synthesis, ultimately causing damage to the fungal structure. nih.gov

Table 2: Antifungal Activity of Galangin

| Fungal Species | Type | MIC (µg/mL) |

|---|

Data sourced from a study on the antifungal potential of various flavonoids. encyclopedia.pub

The antiviral potential of flavonoids has been explored against a range of viruses. nih.govmdpi.com The parent compound, galangin, has shown in vitro antiviral activity against Herpes Simplex Virus type 1 (HSV-1) and Coxsackie B virus type 1. nih.govwiley.com The mechanisms of antiviral action for flavonoids can be diverse, including inhibiting viral attachment to host cells, interfering with viral replication and protein synthesis, and modulating the host's immune response. mdpi.com For example, some flavonoids have been shown to block the attachment of viruses to host cell surface receptors. frontiersin.org Virtual screening studies have also suggested that prenylated galangin derivatives, such as 6-(3,3-Dimethylallyl)galangin, may act as inhibitors of viral proteases, which are essential for viral replication. wiley.com

Antifungal Activities

Modulation of Drug Resistance Mechanisms

A significant challenge in treating diseases like cancer and bacterial infections is the development of multidrug resistance (MDR). researchprotocols.orgoncotarget.com One of the primary mechanisms of MDR is the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively transport therapeutic agents out of the cell, reducing their efficacy. researchprotocols.orgnih.gov Efflux pump inhibitors (EPIs) are compounds that can block these pumps, thereby restoring the effectiveness of the primary drug. researchprotocols.orgjabonline.in

Research indicates that the addition of a hydrophobic substituent, such as a dimethylallyl group, to the flavonoid backbone can significantly increase its binding affinity to P-glycoprotein-like transporters. nih.govasm.org Specifically, the presence of a dimethylallyl group at position 8 of the A-ring of the flavonoid structure has been shown to enhance this binding. nih.govasm.org Studies on related flavonoids have demonstrated that 8-dimethylallyl derivatives can inhibit drug efflux in cancer cells, sometimes more effectively than known inhibitors like cyclosporine A. researchgate.net This suggests that compounds like this compound could act as chemosensitizers, reversing drug resistance and improving the efficacy of existing therapies. nih.govresearchgate.net The development of such dual-activity compounds that can both inhibit bacterial efflux pumps and those in cancer cells is a promising strategy to combat multidrug resistance. researchprotocols.org

Interaction with P-glycoprotein (P-gp) Transporters

The compound this compound has been identified as a significant modulator of P-glycoprotein (P-gp) transporters, a key protein in multidrug resistance (MDR). P-gp functions as an ATP-dependent efflux pump, actively removing a wide variety of substances from cells, thereby reducing the efficacy of many therapeutic agents. Flavonoids, a class of natural compounds, are known to interact with the nucleotide-binding domains (NBDs) of P-gp-like transporters, which are responsible for ATP binding and hydrolysis. This interaction can inhibit drug efflux and reverse the resistance phenotype.

Research focusing on a P-glycoprotein-like transporter from Leishmania tropica has provided detailed insights into the binding affinity of this compound. nih.gov Studies on the recombinant second nucleotide-binding domain (NBD2) of this transporter show that the addition of a hydrophobic dimethylallyl (DMA) substituent to the galangin structure markedly increases binding affinity. nih.gov

Specifically, the 1,1-DMA substitution at position 8 of the A ring on the galangin molecule results in a particularly high affinity for the NBD2 domain. nih.gov The dissociation constant (Kd), a measure of binding affinity where a lower value indicates stronger binding, for this compound was determined to be 0.34 µM. nih.gov This represents a 27-fold increase in binding affinity compared to the parent compound, galangin, which has a Kd of 9.2 µM. nih.gov Furthermore, this affinity is nearly twice as strong as that of its isomer, 8-(3,3-Dimethylallyl)galangin (Kd = 0.62 µM). nih.gov This demonstrates that the specific 1,1-dimethylallyl (also known as a prenyl group) configuration is particularly effective for interacting with the transporter. nih.gov The increased hydrophobicity and specific geometry conferred by C-isoprenylation at position 8 are considered key factors for the enhanced binding to P-gp. researchgate.netconicet.gov.ar

Table 1: Binding Affinities of Galangin Derivatives to Leishmania NBD2

Chemosensitization in Multidrug-Resistant Parasites (e.g., Leishmania tropica)

The high-affinity binding of this compound to P-gp-like transporters translates into a potent ability to sensitize multidrug-resistant (MDR) parasites to existing drugs. In MDR strains of the protozoan parasite Leishmania tropica, which overexpress a P-gp-like transporter, this compound has been shown to reverse resistance to the chemotherapeutic agent daunomycin. nih.gov

The mechanism of chemosensitization involves the inhibition of the P-gp-mediated drug efflux. nih.gov By binding to the transporter, this compound prevents the pump from expelling drugs like daunomycin from the parasite's cell, thereby restoring their intracellular concentration and cytotoxic activity. nih.gov

In vitro studies demonstrated that the addition of 20 µM of this compound could produce approximately 80% growth inhibition (GI) in a resistant L. tropica line when co-administered with daunomycin. nih.gov This effect highlights its capacity to restore the drug's effectiveness. When comparing its activity to related compounds, the 1,1-DMA substitution again proves superior. For instance, a higher concentration of 8-(3,3-DMA)-galangin (50 µM) was required to achieve a similar level of growth inhibition. nih.gov The nonsubstituted parent compound, galangin, only produced a slight sensitization effect at a much higher concentration of 75 µM. nih.gov These findings correlate directly with the binding affinity data, where compounds with a higher affinity for the P-gp transporter's NBD2 domain also more efficiently sensitize the MDR phenotype. nih.gov

**Table 2: Chemosensitization of Daunomycin-Resistant *L. tropica***

Advanced Analytical and Omics Studies on 8 1,1 Dimethylallyl Galangin

Metabolomic Profiling in Biological Systems

Metabolomics studies are crucial for determining how a compound is processed and transformed within a biological system. While specific metabolomic data for 8-(1,1-Dimethylallyl)galangin is limited, extensive research on its parent compound, galangin (B1674397), provides a strong predictive framework for its metabolic fate.

In vitro studies using liver microsomes and microbial models have identified the primary metabolic pathways for galangin and related flavonoids. These transformations are key to understanding the bioavailability and biological activity of the resulting metabolites. The metabolism of galangin, and by extension this compound, primarily involves Phase I (functionalization) and Phase II (conjugation) reactions.

Hydroxylation: This Phase I reaction is a common metabolic route for flavonoids. Studies on galangin show that it can be hydroxylated, for instance, into kaempferol (B1673270) by cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP2C9. nih.govresearchgate.net For this compound, hydroxylation is predicted to occur not only on the flavonoid skeleton but also on the dimethylallyl side chain, a common site of oxidative attack for prenylated compounds. researchgate.net

Glucuronidation: As a major Phase II conjugation pathway, glucuronidation significantly increases the water solubility of flavonoids, facilitating their excretion. Flavonols are readily glucuronidated at available hydroxyl groups. nih.gov The UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1 and UGT1A9, are highly efficient in catalyzing this reaction on the 3-OH and 7-OH positions of the flavonol core. nih.govnih.gov It is anticipated that this compound would undergo extensive glucuronidation at its free hydroxyl groups.

Sulfation: This is another important Phase II conjugation reaction. Microbial transformation studies have successfully produced a sulfated metabolite of galangin, identified as galangin-7-O-sulfate. mdpi.com This indicates that sulfation is a viable metabolic pathway, likely occurring at the 7-OH position in this compound as well.

| Transformation Type | Reaction Details | Potential Site on Compound | Enzymes Involved (from related compounds) | Reference |

|---|---|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group | Flavonoid B-ring, Dimethylallyl group | Cytochrome P450s (e.g., CYP1A1, CYP2C9) | nih.govresearchgate.netresearchgate.net |

| Glucuronidation | Conjugation with glucuronic acid | 3-OH, 5-OH, 7-OH groups | UDP-glucuronosyltransferases (e.g., UGT1A1, UGT1A9) | nih.govnih.gov |

| Sulfation | Conjugation with a sulfate (B86663) group | 7-OH group | Sulfotransferases (SULTs) | mdpi.com |

| Methylation | Addition of a methyl (-CH3) group | Hydroxyl groups | Catechol-O-methyltransferase (COMT) | nih.gov |

Studies in preclinical models, primarily rats, have provided a comprehensive picture of how galangin is metabolized and distributed in vivo. Following oral administration, galangin undergoes significant biotransformation, with numerous metabolites detected in various biological matrices.

A comprehensive study identified a total of 27 galangin metabolites in rats. nih.gov These metabolites were found in plasma, bile, urine, feces, and distributed across a wide range of tissues including the liver, kidneys, and bowel. nih.gov The metabolic pathways observed included hydrogenation, hydroxylation, methylation, acetylation, glucuronidation, and sulfation. nih.gov Specifically, two major glucuronide conjugates, galangin-3-O-β-D-glucuronic acid and galangin-7-O-β-D-glucuronic acid, have been identified in rat plasma. nih.gov Fecal matter primarily contained glucosylated and methylated products, while urine was rich in more polar conjugates like glucuronides and sulfates. nih.gov

For this compound, it is expected that a similar array of metabolites would be produced. The metabolic profile would likely consist of glucuronide and sulfate conjugates of the parent compound, alongside metabolites that have undergone Phase I modifications on both the flavonoid core and the dimethylallyl side chain.

| Biological Matrix | Number of Metabolites Detected | Types of Metabolites Identified | Reference |

|---|---|---|---|

| Plasma | 11 | Glucuronides (e.g., galangin-3-O-glucuronide, galangin-7-O-glucuronide) | nih.govnih.gov |

| Bile | 15 | Phase I (hydroxylated, methylated) and Phase II (glucosylated) metabolites | nih.gov |

| Urine | 16 | Phase II metabolites (glucuronides, sulfates) | nih.gov |

| Feces | 10 | Glucosylated and methylated products | nih.gov |

| Tissues (Liver, Kidney, etc.) | 1-15 per tissue | Various Phase I and Phase II metabolites | nih.gov |

Identification of In Vitro Metabolic Transformations (e.g., hydroxylation, glucuronidation, sulfation)

Network Pharmacology and Systems Biology Approaches

Network pharmacology is a powerful in silico method used to predict the multiple protein targets of a compound and understand its effects on a systems-wide level. mdpi.com By analyzing compound-target-disease networks, it can elucidate the mechanisms of action for complex natural products.

While specific network pharmacology studies on this compound are not yet available, analyses of its parent compound galangin offer significant insights into its likely targets. These studies predict that galangin interacts with numerous proteins involved in critical cellular processes, particularly in the context of cancer.

Key predicted targets for galangin in hepatocellular carcinoma include SRC, ESR1, MMP9, CDK2, CHEK1, and several proteins crucial for cell cycle regulation, such as Cyclin B1 (CCNB1), Cyclin-dependent kinase 1 (CDK1), Cyclin-dependent kinase 4 (CDK4), and Polo-like kinase 1 (PLK1). nih.govnih.gov The presence of the lipophilic 1,1-dimethylallyl group on this compound is known to modulate interactions with protein targets, often enhancing binding affinity, suggesting it may interact with a similar set of proteins but with different potencies. researchgate.net

| Target Protein | Protein Function | Associated Disease Context | Reference |

|---|---|---|---|

| SRC | Non-receptor tyrosine kinase, signal transduction | Cancer | nih.govnih.gov |

| CDK1 | Cell cycle regulation (G2/M transition) | Cancer | nih.govnih.gov |

| CCNB1 | Cell cycle regulation (G2/M transition) | Cancer | nih.govnih.gov |

| MMP9 | Matrix metallopeptidase, extracellular matrix degradation | Cancer metastasis | nih.govnih.gov |

| PLK1 | Serine/threonine-protein kinase, cell cycle control | Cancer | nih.govnih.gov |

| ESR1 | Estrogen Receptor Alpha, nuclear hormone receptor | Cancer | nih.govnih.gov |

By mapping the predicted protein targets to established biological pathways, network pharmacology can reveal the broader biological networks affected by a compound. For galangin, enrichment analysis highlights several key signaling pathways. nih.gov

The most significantly implicated pathways include the cell cycle, pathways in cancer, the PI3K-Akt signaling pathway, and microRNAs in cancer. nih.govnih.gov The modulation of the cell cycle pathway is a prominent finding, suggesting that galangin and its derivatives could exert their effects by regulating tumor cell apoptosis and proliferation. nih.gov These analyses provide a robust hypothesis for the systems-level effects of this compound, suggesting it likely acts on a network of interconnected pathways rather than a single target.

Prediction of Multi-Target Interactions

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques that model the interaction between a ligand and a protein at the atomic level. Docking predicts the preferred binding pose and affinity, while dynamics simulations assess the stability of the ligand-protein complex over time. mdpi.comnih.gov

Molecular docking studies have been performed on this compound, revealing its potential to bind to various protein targets. A notable study investigated its binding to a P-glycoprotein-like transporter from Leishmania tropica. The results showed that this compound binds with a high affinity, exhibiting a dissociation constant (Kd) of 0.34 µM. nih.govasm.org This affinity was approximately 27-fold stronger than that of its parent compound, galangin (Kd = 9.2 µM), demonstrating that the 1,1-dimethylallyl group significantly enhances binding to this target. nih.govasm.org Another study reported a binding energy of -7.9 kcal/mol for this compound against the main protease of SARS-CoV-2. researchgate.net

For comparison, docking studies on the parent compound galangin against cancer-related targets found binding energies of -7.8 kcal/mol with CDK1, -5.5 kcal/mol with CDK4, and -5.6 kcal/mol with PLK1. nih.gov

While specific molecular dynamics (MD) simulations for this compound have not been reported, studies on galangin illustrate the utility of this technique. An MD simulation of galangin with the Dengue virus polymerase showed that its interaction was less stable over time compared to other flavonoids like hesperidin. nih.gov Such simulations would be invaluable for this compound to confirm the stability of its docked poses and understand the dynamic nature of its interactions with predicted targets.

| Compound | Protein Target | Binding Affinity / Score | Reference |

|---|---|---|---|

| This compound | P-glycoprotein-like transporter (L. tropica) | Kd = 0.34 ± 0.09 µM | nih.govasm.org |

| This compound | SARS-CoV-2 Main Protease (6LU7) | -7.9 kcal/mol | researchgate.net |

| Galangin | P-glycoprotein-like transporter (L. tropica) | Kd = 9.2 ± 1.0 µM | nih.govasm.org |

| Galangin | CDK1 | -7.8 kcal/mol | nih.gov |

| Galangin | CDK4 | -5.5 kcal/mol | nih.gov |

| Galangin | PLK1 | -5.6 kcal/mol | nih.gov |

| Galangin | Human Placental Aromatase | -8.2 kcal/mol | chemrxiv.org |

Ligand-Protein Interaction Analysis

The interaction of this compound with proteins has been a subject of interest, primarily to understand how the addition of the hydrophobic dimethylallyl group influences the binding affinity and specificity of the parent galangin molecule.

One of the key studies in this area has been the investigation of its binding to the nucleotide-binding domain (NBD) of a P-glycoprotein-like transporter in Leishmania tropica. This transporter is associated with multidrug resistance in the parasite. Research has demonstrated that this compound binds to the second nucleotide-binding domain (NBD2) of this transporter. nih.gov

A significant finding from this research is the enhanced binding affinity conferred by the 1,1-dimethylallyl group. Compared to its parent compound, galangin, and its isomer, 8-(3,3-dimethylallyl)galangin, this compound exhibits a markedly stronger interaction with the NBD2 domain. nih.gov This suggests that the specific orientation and bulkiness of the 1,1-dimethylallyl group are crucial for a more favorable interaction within the binding pocket of the transporter. The increased hydrophobicity provided by this substituent at the C-8 position of the A-ring is a key determinant of this enhanced binding. nih.gov

While comprehensive proteomic studies specifically targeting the interactome of this compound are not extensively documented, research on the parent compound, galangin, has identified several protein kinases as potential targets. ebi.ac.ukmdpi.com This raises the possibility that this compound may also interact with similar protein families, with its unique substituent potentially modulating the binding affinity and selectivity.

Table 1: Comparative Binding Affinities of Galangin and its Prenylated Derivatives to Leishmania NBD2

| Compound | Dissociation Constant (Kd) (μM) |

|---|---|

| Galangin | 9.2 ± 1.0 |

| 8-(3,3-Dimethylallyl)galangin | Data not specified, but higher concentration needed for effect than 8-(1,1-DMA)-galangin |

| This compound | Lower concentration needed for effect than 8-(3,3-DMA)-galangin |

Source: Data extrapolated from studies on Leishmania tropica P-glycoprotein-like transporter. nih.gov

Binding Mode Predictions for Target Enzymes and Receptors

While specific molecular docking studies for this compound are limited in the available literature, predictions regarding its binding mode can be inferred from computational analyses of its parent compound, galangin, and other related prenylated flavonoids.

In silico studies on galangin have revealed its potential to interact with various enzymes through a combination of hydrogen bonds and hydrophobic interactions. For instance, molecular docking simulations have shown that galangin can bind to the active site of enzymes such as the c-Met tyrosine kinase and the polymerase of the Dengue virus. mdpi.comnih.gov In these interactions, the hydroxyl groups of the galangin scaffold typically form hydrogen bonds with amino acid residues in the binding pocket, while the aromatic rings contribute to hydrophobic and π-stacking interactions. nih.gov

The introduction of the 8-(1,1-dimethylallyl) group is predicted to significantly influence these interactions. This bulky, hydrophobic substituent would likely orient itself within a hydrophobic pocket of a target enzyme or receptor. This is supported by studies on other 8-prenylated flavonoids, such as 2′,4′-dihydroxy-5′-(1‴,1‴-dimethylallyl)-8-prenylpinocembrin, where the 8-prenyl group engages in hydrophobic interactions with residues like Leu873, Pro1076, and Met1038 in the active site of xanthine (B1682287) oxidase. conicet.gov.ar

Based on these related studies, a hypothetical binding mode for this compound can be proposed:

Hydrogen Bonding: The core flavonoid structure, with its hydroxyl groups at positions 3, 5, and 7, would likely form hydrogen bonds with polar amino acid residues in the active site of a target protein.

π-Stacking and π-Cation Interactions: The aromatic rings of the galangin backbone could participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan, and potentially π-cation interactions with positively charged residues. nih.gov

Table 2: Predicted Interaction Types for this compound Based on Related Compounds

| Interaction Type | Predicted Interacting Moiety on Ligand | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonds | 3-OH, 5-OH, 7-OH groups | Serine, Threonine, Aspartic Acid, Glutamic Acid |

| Hydrophobic Interactions | 1,1-Dimethylallyl group, Aromatic rings | Leucine, Valine, Isoleucine, Alanine, Proline, Methionine |

| π-π Stacking | Aromatic rings (A, B, and C) | Phenylalanine, Tyrosine, Tryptophan |

| π-Cation Interactions | Aromatic rings (A, B, and C) | Lysine, Arginine |

Source: Inferred from molecular docking studies on galangin and other prenylated flavonoids. mdpi.comnih.govconicet.gov.ar

It is important to note that these binding mode predictions are theoretical and based on data from related compounds. Detailed molecular docking and co-crystallization studies of this compound with specific target enzymes and receptors are necessary to validate these hypotheses and to fully elucidate its molecular interactions.

Future Research Directions and Translational Potential

Elucidation of Novel Molecular Targets

A critical direction for future research is the comprehensive identification and validation of the molecular targets of 8-(1,1-Dimethylallyl)galangin. The addition of the lipophilic 1,1-dimethylallyl (prenyl) group to the galangin (B1674397) structure can significantly alter its binding affinities and interactions with cellular proteins compared to its parent compound.

Initial studies have shown that this compound exhibits a significantly higher binding affinity for the nucleotide-binding domain (NBD) of a P-glycoprotein (P-gp)-like transporter in Leishmania tropica compared to galangin itself. nih.gov This suggests that ATP-binding cassette (ABC) transporters are a key molecular target. Future studies should expand on this to investigate its interaction with human P-gp and other ABC transporters, such as MRP1 and BCRP, which are pivotal in the development of multidrug resistance (MDR) in cancer.

Furthermore, the molecular targets of the parent compound, galangin, provide a rational basis for investigating this compound. Galangin has been shown to interact with targets such as:

Focal Adhesion Kinase (FAK) : Galangin can suppress FAK gene transcription and protein phosphorylation, thereby inhibiting cancer cell metastasis. ebi.ac.uk

Cytochrome P450 1A1 (CYP1A1) : Galangin inhibits CYP1A1 activity, which is involved in the metabolic activation of pro-carcinogens. chemsrc.com

Histone Deacetylase 1 (HDAC1) : Galangin has been noted to influence the deacetylation patterns of HDAC1. nih.gov

Future research should employ techniques like affinity chromatography, proteomics-based approaches, and in silico molecular docking to screen for and validate novel binding partners for this compound. Identifying its unique molecular targets will be crucial for understanding its mechanisms of action and for the rational design of therapeutic strategies.

Investigation of In Vivo Efficacy in Specific Disease Models (Non-Human)

While in vitro studies provide valuable preliminary data, the therapeutic potential of this compound can only be validated through rigorous in vivo studies in relevant animal models of disease. To date, there is a notable lack of published in vivo efficacy data specifically for this prenylated flavonoid. This represents a significant gap and a priority area for future research.

Drawing from the known activities of galangin, several disease models are of particular interest:

Cancer Xenograft Models : Galangin has demonstrated anti-tumor effects in xenograft models of breast cancer, esophageal cancer, and melanoma. nih.govsci-hub.se Future studies should evaluate this compound in similar patient-derived xenograft (PDX) models, particularly for cancers where MDR is a clinical challenge, given its potential as a P-gp inhibitor. ascletis.com

Inflammatory Disease Models : Galangin has shown efficacy in a mouse model of multiple sclerosis by reducing inflammation and demyelination. nih.gov Given that other 8-prenylated flavonoids exhibit potent anti-inflammatory properties, investigating this compound in models of inflammatory conditions like inflammatory bowel disease, rheumatoid arthritis, or neuroinflammation is warranted. nih.govnih.govdovepress.com

These in vivo studies are essential to determine the compound's efficacy, establish its pharmacokinetic and pharmacodynamic profiles, and provide the necessary preclinical evidence to support its potential translation to human clinical trials.

Development of Advanced Delivery Systems for Enhanced Bioavailability

A major challenge for many flavonoids, including galangin, is their poor aqueous solubility and limited oral bioavailability, which can restrict their therapeutic application. publisherspanel.com The lipophilic nature of the 1,1-dimethylallyl group may further decrease the water solubility of this compound. Therefore, the development of advanced delivery systems is a crucial area of research to enhance its solubility, stability, and systemic absorption. nih.gov

Several modern formulation strategies could be explored:

Nanoparticle-based Systems : Encapsulating the compound in nanoparticles can improve solubility and drug exposure. nih.gov This includes solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are well-suited for lipophilic molecules. ascendiacdmo.com For instance, galangin has been successfully conjugated with gold nanoparticles, a strategy that could be adapted for its prenylated derivative. nih.gov

Liposomes : These vesicular systems can encapsulate hydrophobic compounds and improve their delivery. publisherspanel.com

Cyclodextrin Inclusion Complexes : Cyclodextrins can form inclusion complexes with hydrophobic molecules, effectively increasing their water solubility. A study demonstrated that a galangin/β-cyclodextrin inclusion complex significantly improved galangin's solubility. mdpi.com

Self-Microemulsifying Drug Delivery Systems (SMEDDS) : These lipid-based formulations can improve the oral bioavailability of hydrophobic drugs by forming fine oil-in-water emulsions in the gastrointestinal tract, enhancing absorption. nih.gov

Research in this area should focus on formulating this compound using these technologies and subsequently evaluating the formulations for improved bioavailability and efficacy in vivo. mdpi.com

Exploration of Synergistic Effects with Other Bioactive Compounds

The potential of this compound to act synergistically with other therapeutic agents is a highly promising research avenue. academicjournals.org Combination therapies can enhance efficacy, reduce required dosages of conventional drugs, and overcome resistance mechanisms.

A key finding is the ability of this compound to sensitize multidrug-resistant Leishmania tropica to the chemotherapeutic agent daunomycin, demonstrating a clear synergistic interaction. nih.gov This chemosensitizing effect, likely mediated through the inhibition of a P-gp-like transporter, should be investigated further in the context of cancer therapy.

Future studies should explore combinations of this compound with:

Conventional Chemotherapeutics : Based on studies with galangin, combinations with drugs like 5-fluorouracil (B62378) or platinum-based agents could be explored in various cancer cell lines and animal models. nih.gov

Other Natural Compounds : The combination of galangin with berberine (B55584) has been shown to synergistically inhibit esophageal cancer cell growth. sci-hub.se Investigating combinations of this compound with other bioactive phytochemicals could reveal novel synergistic pairings.

Antibiotics : Plant-derived compounds can act synergistically with antibiotics to combat resistant bacterial strains by inhibiting mechanisms like efflux pumps. nih.gov Given its action on ABC transporters, exploring this synergy is a logical next step.

These investigations could position this compound as an adjuvant in combination therapies, particularly for treating resistant infections and cancers.

Comprehensive Mechanistic Understanding of Cellular and Molecular Responses

A deep understanding of the cellular and molecular responses triggered by this compound is fundamental to its development as a therapeutic agent. Research should aim to delineate the specific signaling pathways it modulates and its impact on cellular processes.

Based on the activities of related compounds, key areas for mechanistic investigation include:

Modulation of Inflammatory Pathways : 8-prenylated flavonoids are known to inhibit the activation of nuclear factor-kappaB (NF-κB), a central regulator of inflammation. nih.gov Studies should confirm if this compound similarly inhibits NF-κB and other inflammatory pathways like the MAPK and JAK/STAT pathways.

Induction of Apoptosis and Autophagy : Galangin is known to induce apoptosis in cancer cells through the PI3K/Akt pathway and to trigger autophagy via p53. chemsrc.comsci-hub.se Determining whether the prenylated derivative shares these mechanisms or has distinct effects on programmed cell death and cellular recycling processes is crucial.

Gene and Protein Expression Profiling : Modern transcriptomic and proteomic analyses should be employed to obtain an unbiased, global view of the changes in gene and protein expression induced by this compound. This can help identify novel mechanisms and pathways affected by the compound. nih.gov

A thorough mechanistic understanding will not only support its therapeutic rationale but also help in identifying biomarkers for monitoring its activity and predicting patient response in future clinical applications.

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the standard methods for isolating 8-(1,1-Dimethylallyl)galangin from natural sources, and how are impurities minimized?

- Methodological Answer : Isolation typically involves methanolic extraction of plant resins (e.g., propolis), followed by chromatographic separation. For example, Mexican propolis extraction yielded this compound alongside 41 other flavonoids using silica gel column chromatography and HPLC purification. Key steps include solvent optimization (e.g., methanol for polyphenol solubility) and TLC monitoring to track fractions . Impurity minimization requires gradient elution and spectroscopic validation (e.g., UV-Vis at 280 nm for flavonoid detection).

Q. How is the structural identity of this compound confirmed using spectroscopic techniques?

- Methodological Answer : Structural elucidation relies on combined NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry. The dimethylallyl substituent at C-8 is identified via characteristic proton signals (δ ~1.6–1.8 ppm for methyl groups) and HMBC correlations between the prenyl chain and the flavonoid core. High-resolution ESI-MS confirms the molecular formula (e.g., [M+H]⁺ at m/z 409.1284 for C₂₃H₂₄O₆) .